2-Amino-1-(3-(hydroxymethyl)azetidin-1-yl)ethan-1-one 2-Amino-1-(3-(hydroxymethyl)azetidin-1-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 1691065-85-6
VCID: VC3112066
InChI: InChI=1S/C6H12N2O2/c7-1-6(10)8-2-5(3-8)4-9/h5,9H,1-4,7H2
SMILES: C1C(CN1C(=O)CN)CO
Molecular Formula: C6H12N2O2
Molecular Weight: 144.17 g/mol

2-Amino-1-(3-(hydroxymethyl)azetidin-1-yl)ethan-1-one

CAS No.: 1691065-85-6

Cat. No.: VC3112066

Molecular Formula: C6H12N2O2

Molecular Weight: 144.17 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-1-(3-(hydroxymethyl)azetidin-1-yl)ethan-1-one - 1691065-85-6

Specification

CAS No. 1691065-85-6
Molecular Formula C6H12N2O2
Molecular Weight 144.17 g/mol
IUPAC Name 2-amino-1-[3-(hydroxymethyl)azetidin-1-yl]ethanone
Standard InChI InChI=1S/C6H12N2O2/c7-1-6(10)8-2-5(3-8)4-9/h5,9H,1-4,7H2
Standard InChI Key KHDYIFNBTGIMGZ-UHFFFAOYSA-N
SMILES C1C(CN1C(=O)CN)CO
Canonical SMILES C1C(CN1C(=O)CN)CO

Introduction

2-Amino-1-(3-(hydroxymethyl)azetidin-1-yl)ethan-1-one is a synthetic organic compound featuring an azetidine ring, a four-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential applications in drug development and biochemical research. Its molecular formula is C6H12N2O2, and it has a molecular weight of 144.17 g/mol.

Synthesis Methods

The synthesis of 2-Amino-1-(3-(hydroxymethyl)azetidin-1-yl)ethan-1-one can be achieved through various methods, including the aza-Michael addition. This method involves the addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetates. Starting materials often include (N-Boc)azetidin-3-one, with reagents such as DBU (a base) followed by aza-Michael addition with acetamidine derivatives.

Biological Activity

The biological activity of this compound is significant due to its potential applications in medicinal chemistry. Derivatives of azetidine compounds have shown antimicrobial properties, with minimum inhibitory concentrations (MIC) ranging from 0.25–1 μg/mL against various pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA).

Applications in Medicinal Chemistry

The compound's azetidine ring and functional groups make it a valuable candidate for the synthesis of biologically active molecules. Its potential applications include the development of antimicrobial agents and other therapeutic compounds.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator